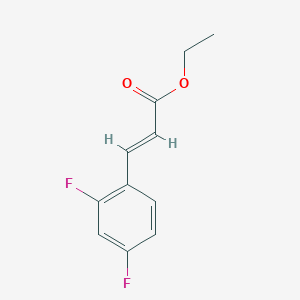

Ethyl 3-(2,4-difluorophenyl)acrylate

Description

Structure

3D Structure

Properties

CAS No. |

134672-68-7 |

|---|---|

Molecular Formula |

C11H10F2O2 |

Molecular Weight |

212.19 g/mol |

IUPAC Name |

ethyl 3-(2,4-difluorophenyl)prop-2-enoate |

InChI |

InChI=1S/C11H10F2O2/c1-2-15-11(14)6-4-8-3-5-9(12)7-10(8)13/h3-7H,2H2,1H3 |

InChI Key |

CIDYGTPEQJOLBL-UHFFFAOYSA-N |

SMILES |

CCOC(=O)C=CC1=C(C=C(C=C1)F)F |

Isomeric SMILES |

CCOC(=O)/C=C/C1=C(C=C(C=C1)F)F |

Canonical SMILES |

CCOC(=O)C=CC1=C(C=C(C=C1)F)F |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to (E)-ethyl 3-(2,4-difluorophenyl)acrylate

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological significance of (E)-ethyl 3-(2,4-difluorophenyl)acrylate, a fluorinated derivative of the cinnamate ester class. This document is intended for researchers, scientists, and professionals in the fields of medicinal chemistry, drug development, and materials science who are interested in the unique characteristics and potential applications of this compound.

Core Chemical Properties

(E)-ethyl 3-(2,4-difluorophenyl)acrylate is a solid, crystalline compound at room temperature. The presence of two fluorine atoms on the phenyl ring significantly influences its electronic properties and potential biological interactions. A summary of its key chemical and physical properties is provided below.

| Property | Value |

| Molecular Formula | C₁₁H₁₀F₂O₂[1] |

| Molecular Weight | 212.196 g/mol [1] |

| CAS Number | 134672-68-7[1] |

| Predicted Boiling Point | 262.4 ± 25.0 °C[2] |

| Predicted Density | 1.210 ± 0.06 g/cm³[2] |

| Appearance | Solid (predicted) |

| Solubility | Expected to be soluble in common organic solvents like ethanol, methanol, ethyl acetate, and dichloromethane. Solubility in water is predicted to be low. |

| Purity | Commercially available up to 95.0%[1] |

Synthesis and Experimental Protocols

The synthesis of (E)-ethyl 3-(2,4-difluorophenyl)acrylate can be effectively achieved through several established olefination reactions. The Horner-Wadsworth-Emmons and Wittig reactions are particularly well-suited for the stereoselective formation of the (E)-alkene isomer.

Horner-Wadsworth-Emmons Reaction Protocol

This method is highly favored for the synthesis of (E)-α,β-unsaturated esters due to its high stereoselectivity and the ease of removal of the phosphate byproduct. The reaction involves the condensation of an aldehyde with a phosphonate ylide.

Materials:

-

2,4-Difluorobenzaldehyde

-

Triethyl phosphonoacetate

-

Sodium hydride (NaH) or other suitable base (e.g., DBU, K₂CO₃)

-

Anhydrous tetrahydrofuran (THF) or other suitable aprotic solvent

-

Diethyl ether

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Saturated aqueous sodium chloride (brine) solution

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexane and ethyl acetate for elution

Procedure:

-

Ylide Formation: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., argon or nitrogen), suspend sodium hydride (1.1 equivalents) in anhydrous THF. To this suspension, add triethyl phosphonoacetate (1.0 equivalent) dropwise at 0 °C. Allow the reaction mixture to stir at room temperature for 1 hour, or until the evolution of hydrogen gas ceases, indicating the formation of the phosphonate ylide.

-

Olefination Reaction: Cool the ylide solution to 0 °C and add a solution of 2,4-difluorobenzaldehyde (1.0 equivalent) in anhydrous THF dropwise. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours, or until TLC analysis indicates the complete consumption of the aldehyde.

-

Work-up: Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution. Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL). Combine the organic layers and wash with water and then with brine.

-

Purification: Dry the combined organic layers over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure (E)-ethyl 3-(2,4-difluorophenyl)acrylate.

Diagram of the Horner-Wadsworth-Emmons Reaction Workflow:

Caption: Workflow for the synthesis of (E)-ethyl 3-(2,4-difluorophenyl)acrylate via the Horner-Wadsworth-Emmons reaction.

Spectroscopic Characterization (Predicted)

¹H NMR (Proton Nuclear Magnetic Resonance):

-

Ethyl group: A triplet signal around 1.3 ppm (3H, -CH₃) and a quartet around 4.2 ppm (2H, -OCH₂-).

-

Vinylic protons: Two doublets in the range of 6.4-7.8 ppm, showing a large coupling constant (J ≈ 16 Hz) characteristic of a trans-alkene. The proton closer to the ester group will be upfield compared to the proton adjacent to the aromatic ring.

-

Aromatic protons: A complex multiplet pattern in the aromatic region (6.9-7.6 ppm) due to the fluorine substitution.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):

-

Ethyl group: Signals around 14 ppm (-CH₃) and 60 ppm (-OCH₂-).

-

Vinylic carbons: Signals in the range of 118-145 ppm.

-

Ester carbonyl: A signal around 166 ppm.

-

Aromatic carbons: Multiple signals in the aromatic region (104-165 ppm), with characteristic C-F couplings.

IR (Infrared) Spectroscopy:

-

C=O stretch (ester): A strong absorption band around 1710-1730 cm⁻¹.

-

C=C stretch (alkene): An absorption band around 1630-1650 cm⁻¹.

-

C-O stretch (ester): Absorption bands in the region of 1150-1250 cm⁻¹.

-

C-F stretch: Strong absorption bands in the region of 1100-1300 cm⁻¹.

-

=C-H bend (trans-alkene): A characteristic band around 960-980 cm⁻¹.

Mass Spectrometry (MS):

-

The electron ionization (EI) mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z = 212.196.

-

Common fragmentation patterns would include the loss of the ethoxy group (-OC₂H₅, m/z 45) and the carboxyl group (-COOC₂H₅, m/z 73).

Potential Biological Activity and Signaling Pathways

While no specific biological studies on (E)-ethyl 3-(2,4-difluorophenyl)acrylate have been reported, the broader class of cinnamic acid derivatives and substituted phenylacrylates has been investigated for a range of pharmacological activities.

Potential Areas of Investigation:

-

Anticancer Activity: Cinnamic acid derivatives have been shown to exhibit cytotoxic effects against various cancer cell lines. The mechanism of action can involve the induction of apoptosis, cell cycle arrest, and inhibition of angiogenesis. The presence of fluorine atoms can enhance the lipophilicity and metabolic stability of the compound, potentially leading to improved anticancer efficacy.

-

Anti-inflammatory Activity: Some cinnamate esters have demonstrated anti-inflammatory properties by inhibiting key enzymes in the inflammatory cascade, such as cyclooxygenase (COX) and lipoxygenase (LOX).

-

Antimicrobial and Antifungal Activity: The acrylate moiety is a known Michael acceptor and can react with nucleophilic residues in microbial enzymes, leading to their inactivation. Fluorination can also enhance the antimicrobial properties of organic molecules.

Hypothetical Signaling Pathway Involvement:

Given the known activities of related compounds, a logical starting point for investigating the mechanism of action of (E)-ethyl 3-(2,4-difluorophenyl)acrylate would be its effect on key signaling pathways implicated in cancer and inflammation.

Caption: Potential biological targets and signaling pathways for (E)-ethyl 3-(2,4-difluorophenyl)acrylate based on related compounds.

Conclusion

(E)-ethyl 3-(2,4-difluorophenyl)acrylate is a fluorinated cinnamate ester with potential for further investigation in medicinal chemistry and materials science. While detailed experimental data is limited, its synthesis can be reliably achieved using standard organic chemistry methods like the Horner-Wadsworth-Emmons reaction. The presence of the difluorophenyl moiety suggests that this compound may exhibit interesting biological activities, warranting future studies to elucidate its pharmacological profile and mechanism of action. This guide provides a foundational understanding for researchers to begin exploring the properties and applications of this intriguing molecule.

References

Spectroscopic and Synthetic Insights into Phenyl Acrylates: A Technical Overview

For researchers, scientists, and professionals in drug development, a comprehensive understanding of the spectroscopic and synthetic characteristics of key chemical entities is paramount. This technical guide addresses the available data for phenyl acrylates, with a specific focus on providing reference information in the context of the unavailable specific data for Ethyl 3-(2,4-difluorophenyl)acrylate.

Spectroscopic Data of a Related Analogue: (E)-ethyl 3-(2,4-dichlorophenyl)acrylate

While direct data for the difluoro-analogue is absent, the spectroscopic characteristics of (E)-ethyl 3-(2,4-dichlorophenyl)acrylate can offer predictive insights into the potential spectral features of the target molecule. The substitution pattern on the phenyl ring will influence the chemical shifts and coupling constants in NMR spectra, as well as vibrational modes in IR spectroscopy.

¹H NMR Data

The proton nuclear magnetic resonance (¹H NMR) spectrum provides information about the chemical environment of hydrogen atoms in a molecule. For (E)-ethyl 3-(2,4-dichlorophenyl)acrylate, the following proton signals have been reported:

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| 8.01 | d | 15.9 | 1H, Vinylic H |

| 7.56 | d | 8.7 | 1H, Aromatic H |

| 7.45 | d | 1.8 | 1H, Aromatic H |

| 7.29-7.26 | m | 1H, Aromatic H | |

| 6.42 | d | 16.2 | 1H, Vinylic H |

| 4.28 | q | 7.5 | 2H, -OCH₂CH₃ |

| 1.35 | t | 6.9 | 3H, -OCH₂CH₃ |

d: doublet, t: triplet, q: quartet, m: multiplet

Synthesis of a Structurally Related Compound

A specific, detailed experimental protocol for the synthesis of this compound is not currently documented in available literature. However, the synthesis of a related compound, Ethyl 3-(2,4-difluorophenoxy)-2-(4-methoxyphenyl)acrylate, has been described and may serve as a methodological reference.

Experimental Protocol Example

The synthesis of Ethyl 3-bromo-2-(2,4-difluorophenyl)acrylate with 4-methoxyphenol has been reported to proceed in chloroform over a 12-hour period, resulting in a clear, colorless solution[1]. While the core acrylate structure differs, this provides a potential starting point for designing a synthetic route to this compound, likely through a Heck or similar cross-coupling reaction between an appropriate vinyl acrylate and a 2,4-difluorophenyl derivative.

General Workflow for Spectroscopic Analysis

The characterization of a newly synthesized compound like this compound would typically follow a standardized workflow to elucidate and confirm its structure. This process involves a series of spectroscopic techniques that provide complementary information.

Caption: A generalized workflow illustrating the key stages of synthesis, purification, and spectroscopic analysis for the structural elucidation of a chemical compound.

References

An In-depth Technical Guide to Ethyl 3-(2,4-difluorophenyl)acrylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 3-(2,4-difluorophenyl)acrylate is a fluorinated aromatic acrylate ester with potential applications in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of its chemical identifiers, physicochemical properties, a plausible synthetic route, and its potential, though not yet fully elucidated, role in drug discovery as an intermediate for biologically active compounds. The general biological relevance of related acrylate derivatives is also discussed to provide context for future research.

Chemical Identifiers and Physicochemical Properties

This compound is a distinct chemical entity with the following identifiers:

| Identifier | Value | Source |

| CAS Number | 134672-68-7 | [1] |

| Chemical Formula | C₁₁H₁₀F₂O₂ | [1] |

| Molecular Weight | 212.196 g/mol | [1] |

| IUPAC Name | Ethyl 3-(2,4-difluorophenyl)prop-2-enoate | N/A |

| Canonical SMILES | CCOC(=O)C=Cc1ccc(c(c1)F)F | N/A |

| InChI Key | CIDYGTPEQJOLBL-GQCTYLIASA-N | [1] |

| Property | Value (for Ethyl Acrylate) | Notes |

| Appearance | Colorless liquid | The difluorophenyl group may impart a slight color. |

| Melting Point | -71 °C | Expected to be different for the title compound. |

| Boiling Point | 99.4 °C | Expected to be significantly higher due to increased molecular weight and polarity. |

| Density | 0.9405 g/mL | Likely to be higher for the title compound. |

| Solubility | 1.5 g/100 mL in water | Solubility in water is expected to be lower due to the hydrophobic difluorophenyl group. It is expected to be soluble in common organic solvents. |

Synthesis and Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of this compound is not widely published, a plausible and commonly employed method for synthesizing similar α,β-unsaturated esters is the Horner-Wadsworth-Emmons reaction.

Proposed Synthetic Pathway: Horner-Wadsworth-Emmons Reaction

This reaction involves the condensation of an aldehyde with a phosphonate ylide, which is generated in situ from a phosphonate ester and a base.

Caption: Proposed Horner-Wadsworth-Emmons synthesis of this compound.

Experimental Protocol (Hypothetical)

-

Preparation of the Ylide: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, suspend sodium hydride (1.2 equivalents) in anhydrous tetrahydrofuran (THF). Cool the suspension to 0 °C in an ice bath. Add triethyl phosphonoacetate (1.1 equivalents) dropwise via the dropping funnel. Allow the mixture to stir at 0 °C for 30 minutes and then at room temperature for 1 hour until the evolution of hydrogen gas ceases, indicating the formation of the phosphonate ylide.

-

Condensation Reaction: Dissolve 2,4-difluorobenzaldehyde (1.0 equivalent) in anhydrous THF and add it dropwise to the ylide solution at 0 °C. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

-

Work-up and Purification: Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution. Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure this compound.

Applications in Drug Development and Biological Relevance

Direct evidence of the biological activity or application of this compound in drug development is limited in publicly accessible literature. However, the acrylate moiety and the difluorophenyl group are present in numerous biologically active compounds, suggesting that this molecule could serve as a valuable intermediate in medicinal chemistry.

Acrylate derivatives are known to participate in Michael additions, a key reaction in the formation of carbon-carbon and carbon-heteroatom bonds, making them versatile building blocks for more complex molecules. Phenylacetate and styrene derivatives, which share structural similarities, are known for their extensive biological activities.[2]

Furthermore, related acrylate-based compounds have been investigated for their potential as:

-

Anticancer Agents: Certain 3-phenylacrylate derivatives have shown antiproliferative activity. For instance, some analogs of combretastatin containing a 3-(4-chlorophenyl)acrylate scaffold have demonstrated cytotoxic effects against breast cancer cell lines.[3][4]

-

Antiviral Agents: Some ethyl 2-cyano-3-substituted-amino-3-[2-(4-fluorophenyl)-ethylamino]-acrylates have shown moderate activity against the Tobacco mosaic virus.[5]

-

Pharmaceutical Coatings: Copolymers of ethyl acrylate and methacrylic acid are used as enteric coatings for pharmaceutical tablets due to their pH-dependent solubility.[6]

Potential Workflow for Investigating Biological Activity

The following workflow illustrates a potential path for researchers to explore the biological relevance of this compound and its derivatives.

Caption: A logical workflow for the discovery of new drug candidates starting from this compound.

Conclusion

This compound is a chemical compound with established identifiers and a plausible synthetic route. While direct data on its physical properties and biological activity are scarce, its structural motifs suggest it is a promising starting material or intermediate for the synthesis of novel compounds with potential applications in drug discovery and materials science. Further research is warranted to fully characterize this compound and explore its utility in these fields.

References

- 1. cymitquimica.com [cymitquimica.com]

- 2. Ethyl 3-(2,4-difluorophenoxy)-2-(4-methoxyphenyl)acrylate - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Novel Acrylate-Based Derivatives: Design, Synthesis, Antiproliferative Screening, and Docking Study as Potential Combretastatin Analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. US5380790A - Process for the preparation of acrylic polymers for pharmaceutical coatings - Google Patents [patents.google.com]

Crystal Structure of Ethyl 3-(2,4-difluorophenyl)acrylate Derivatives: A Technical Guide

This technical guide provides an in-depth analysis of the crystal structures of various derivatives of Ethyl 3-(2,4-difluorophenyl)acrylate. The information is tailored for researchers, scientists, and professionals in the field of drug development, offering a consolidated resource on the crystallographic properties and experimental procedures related to these compounds. While crystallographic data for the parent compound, this compound, is not publicly available in the searched literature, this guide focuses on several key derivatives for which detailed structural information has been published.

Introduction

This compound and its derivatives are of interest in medicinal chemistry due to their potential biological activities. Phenylacetate and styrene derivatives, to which these compounds are related, are known for their extensive biological activities.[1] Understanding the three-dimensional arrangement of atoms within these molecules is crucial for structure-activity relationship (SAR) studies and rational drug design. X-ray crystallography is a powerful technique for elucidating the precise atomic coordinates, bond lengths, bond angles, and intermolecular interactions that govern the solid-state conformation of these compounds.[2][3][4]

Data Presentation: Crystallographic Data of Derivatives

The following tables summarize the key crystallographic data for several derivatives of this compound.

Table 1: Crystal Data and Structure Refinement for Ethyl 3-(2,4-difluorophenoxy)-2-(4-methoxyphenyl)acrylate

| Parameter | Value |

| Chemical Formula | C₁₈H₁₆F₂O₄ |

| Formula Weight | 334.31 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 17.295 (3) |

| b (Å) | 7.294 (2) |

| c (Å) | 14.233 (2) |

| β (°) | 113.73 (3) |

| Volume (ų) | 1643.7 (7) |

| Z | 4 |

| Temperature (K) | 298 (2) |

| Radiation | Mo Kα |

| Absorption Coeff. (mm⁻¹) | 0.11 |

| R[F² > 2σ(F²)] | 0.062 |

| wR(F²) | 0.173 |

| Goodness-of-fit (S) | 1.03 |

| Data sourced from Chen et al. (2008).[1] |

Table 2: Crystal Data and Structure Refinement for (Z)-Ethyl 3-(2,4-difluoro-anilino)-2-(4-methoxy-phen-yl)acrylate

| Parameter | Value |

| Chemical Formula | C₁₈H₁₇F₂NO₃ |

| Formula Weight | 333.33 |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 17.295 (4) |

| b (Å) | 7.2940 (15) |

| c (Å) | 14.233 (3) |

| β (°) | 113.73 (3) |

| Volume (ų) | 1643.7 (7) |

| Z | 4 |

| Temperature (K) | 298 (2) |

| Radiation | Mo Kα |

| Absorption Coeff. (mm⁻¹) | 0.11 |

| R[F² > 2σ(F²)] | 0.053 |

| wR(F²) | 0.156 |

| Goodness-of-fit (S) | 1.02 |

| Data sourced from Xiao & Xiao (2008).[5] |

Table 3: Crystal Data and Structure Refinement for Ethyl 2-(4-chlorophenyl)-3-(2,4-difluorophenoxy)acrylate

| Parameter | Value |

| Chemical Formula | C₁₇H₁₃ClF₂O₃ |

| Formula Weight | 338.72 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 16.275 (3) |

| b (Å) | 7.503 (2) |

| c (Å) | 13.812 (3) |

| β (°) | 111.11 (3) |

| Volume (ų) | 1573.4 (7) |

| Z | 4 |

| Data sourced from Gong et al. (2008).[6] |

Experimental Protocols

The methodologies for the synthesis and crystallographic analysis of these derivatives are detailed below, based on the cited literature.

Synthesis

1. Ethyl 3-(2,4-difluorophenoxy)-2-(4-methoxyphenyl)acrylate: This compound was synthesized by reacting Ethyl 3-bromo-2-(2,4-difluorophenyl)acrylate (0.1 mmol) with 4-methoxyphenol (0.1 mmol) in chloroform (20 ml) for 12 hours. The resulting clear, colorless solution was then subjected to gradual evaporation to yield crystals suitable for X-ray diffraction.[1]

2. (Z)-Ethyl 3-(2,4-difluoro-anilino)-2-(4-methoxy-phen-yl)acrylate: Equimolar quantities (6 mmol) of ethyl 2-(4-methoxyphenyl)-3-oxopropanoate (1.33 g) and 2,4-difluorobenzenamine (0.77 g) were heated in absolute alcohol (18 ml) at 344–354 K for 1.5 hours. The excess solvent was removed under reduced pressure. The resulting residue was purified by flash chromatography using an ethyl acetate-petroleum ether solvent system. The second fraction yielded the E-isomer, while the first fraction, after partial solvent evaporation, provided colorless block-like crystals of the (Z)-isomer suitable for single-crystal structure determination.[5]

3. Ethyl 2-(4-chlorophenyl)-3-(2,4-difluorophenoxy)acrylate: An equimolar solution of ethyl 3-bromo-2-(4-chlorophenyl)acrylate and 2,4-difluorophenol in chloroform was allowed to react overnight at room temperature. Block-shaped crystals suitable for X-ray analysis were obtained by the slow evaporation of the solvent in air over five days.[6]

Single-Crystal X-ray Crystallography

The general workflow for small molecule X-ray crystallography involves several key steps: crystal selection, data collection, and structure determination.[7]

1. Crystal Growth: The first and often most challenging step is to obtain a single crystal of sufficient quality. The crystal should ideally be larger than 0.1 mm in all dimensions, be compositionally pure, and have a regular structure with no significant internal defects.[2][3] For the derivatives discussed, crystals were grown by slow evaporation of the reaction solvent.[1][6]

2. Data Collection: A suitable crystal is mounted on a diffractometer and exposed to an intense beam of monochromatic X-rays.[2][3] For the analyzed derivatives, data were collected using Bruker SMART 1000 CCD or Enraf–Nonius CAD-4 diffractometers with Mo Kα radiation (λ = 0.71073 Å).[1][5] The angles and intensities of the diffracted X-rays are measured as the crystal is rotated.[8]

3. Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods (e.g., with SHELXS97) and refined against the measured reflection data using techniques such as full-matrix least-squares on F² (e.g., with SHELXL97).[5] Hydrogen atoms are typically placed in calculated positions and refined using a riding model.[1][5][6]

Visualization of Research Focus

The following diagram illustrates the logical flow of the research focus, from the general class of compounds to the specific, structurally characterized derivatives.

Caption: Logical relationship of the studied compounds.

Biological Activity and Signaling Pathways

While specific signaling pathways for these exact derivatives were not detailed in the crystallographic reports, related acrylate derivatives have been investigated for their biological activities. For instance, some acrylate derivatives have been synthesized and screened for their antiproliferative efficacy against cancer cell lines, with some compounds showing potent cytotoxic effects and inhibition of β-tubulin polymerization.[9] Other studies have focused on the antibacterial activity of acrylonitrile derivatives.[10] The structural data presented in this guide can serve as a basis for computational docking studies to explore potential biological targets and mechanisms of action for these this compound derivatives.

References

- 1. Ethyl 3-(2,4-difluorophenoxy)-2-(4-methoxyphenyl)acrylate - PMC [pmc.ncbi.nlm.nih.gov]

- 2. X-ray Crystallography - Creative BioMart [creativebiomart.net]

- 3. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 4. rigaku.com [rigaku.com]

- 5. (Z)-Ethyl 3-(2,4-difluoroanilino)-2-(4-methoxyphenyl)acrylate - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

Lacking Definitive Data: A Technical Guide to Determining the Solubility of Ethyl 3-(2,4-difluorophenyl)acrylate in Organic Solvents

For Immediate Release

Ethyl 3-(2,4-difluorophenyl)acrylate, a fluorinated phenylacrylate derivative, is of interest in pharmaceutical and materials science. Its solubility is a critical parameter for process development, formulation, and biological studies. This guide provides a robust methodology to establish this essential characteristic.

General Solubility Profile of Phenylacrylates

Based on the general principles of "like dissolves like," it is anticipated that this compound will exhibit good solubility in a range of common organic solvents. Acrylate esters are generally soluble in alcohols, ethers, and other polar aprotic solvents. However, the presence of the difluorophenyl group will influence its polarity and interactions with specific solvents. Preliminary qualitative tests are recommended to select a suitable range of solvents for quantitative analysis.

Quantitative Solubility Data

As of the date of this publication, specific quantitative solubility data for this compound in various organic solvents has not been reported in peer-reviewed literature or publicly accessible databases. The following sections provide a detailed experimental protocol to enable researchers to generate this critical data.

Experimental Protocol: Gravimetric Method for Solubility Determination

The gravimetric method is a reliable and widely used technique for determining the solubility of a solid compound in a liquid solvent.[1][2][3][4] It involves preparing a saturated solution, separating the undissolved solid, and then determining the mass of the dissolved solute in a known mass or volume of the solvent.

Materials and Equipment:

-

This compound (solute)

-

Selected organic solvents (e.g., ethanol, methanol, acetone, ethyl acetate, toluene, chloroform)

-

Analytical balance (±0.0001 g)

-

Thermostatic shaker or water bath

-

Vials or flasks with airtight seals

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Pre-weighed evaporation dishes or vials

-

Drying oven

-

Desiccator

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume or mass of the selected organic solvent in a sealed vial or flask. The presence of undissolved solid is essential to ensure saturation.

-

Place the sealed container in a thermostatic shaker or water bath set to the desired temperature (e.g., 25 °C, 37 °C).

-

Agitate the mixture for a sufficient period to reach equilibrium. This can range from several hours to days, and preliminary experiments may be needed to determine the optimal equilibration time.

-

-

Separation of Undissolved Solute:

-

Once equilibrium is reached, allow the solution to stand undisturbed at the constant temperature for a short period to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pre-warmed syringe to avoid precipitation due to temperature changes.

-

Immediately filter the solution through a syringe filter into a pre-weighed, clean, and dry evaporation dish or vial. This step is crucial to remove any undissolved microcrystals.

-

-

Determination of Solute Mass:

-

Record the exact mass of the filtered saturated solution.

-

Evaporate the solvent from the dish or vial in a drying oven at a temperature below the boiling point of the solvent and the decomposition temperature of the solute. A gentle stream of nitrogen can be used to accelerate evaporation.

-

Once the solvent is completely removed, place the dish or vial in a desiccator to cool to room temperature.

-

Weigh the dish or vial containing the dry solute.

-

Repeat the drying and weighing process until a constant mass is obtained.

-

-

Calculation of Solubility:

-

The mass of the dissolved solute is the final constant mass minus the initial mass of the empty dish or vial.

-

The mass of the solvent is the mass of the saturated solution minus the mass of the dissolved solute.

-

Solubility can be expressed in various units, such as:

-

g/100 g of solvent = (mass of solute / mass of solvent) x 100

-

g/100 mL of solvent = (mass of solute / volume of solvent) x 100

-

Mole fraction (χ) = moles of solute / (moles of solute + moles of solvent)

-

-

Alternative Analytical Methods:

For more rapid or automated solubility determination, other analytical techniques can be employed, such as:[5]

-

High-Performance Liquid Chromatography (HPLC): A saturated solution is prepared, filtered, and then diluted for analysis by HPLC with a pre-established calibration curve.

-

UV-Vis Spectroscopy: If the compound has a chromophore, its concentration in a saturated solution can be determined by measuring its absorbance at a specific wavelength and using a calibration curve.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Quantitative NMR (qNMR) can be used to determine the concentration of the solute in a saturated solution by integrating the signal of a characteristic proton against a known internal standard.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the gravimetric determination of solubility.

Caption: Gravimetric method for solubility determination.

This guide provides a foundational methodology for determining the solubility of this compound. Adherence to these protocols will ensure the generation of accurate and reproducible data, which is essential for advancing research and development involving this compound.

References

An In-depth Technical Guide on Ethyl 3-(2,4-difluorophenyl)acrylate: Discovery and History

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 3-(2,4-difluorophenyl)acrylate is a substituted acrylate that has garnered significant attention in the field of medicinal chemistry. Its primary importance lies in its role as a key starting material for the synthesis of various pharmaceutical agents, most notably the triazole antifungal agent, fluconazole. This technical guide provides a comprehensive overview of the discovery, synthesis, and historical development of this compound, presenting available data in a structured format to aid researchers and professionals in drug development. While a singular "discovery" paper for this specific molecule is not readily apparent in the public domain, its history is intrinsically linked to the advancements in the synthesis of fluorinated organic compounds and the development of potent antifungal therapies.

Introduction

Substituted acrylates are a class of organic compounds with broad applications in polymer chemistry and as versatile intermediates in organic synthesis. The introduction of fluorine atoms into the phenyl ring of these molecules can significantly alter their chemical and biological properties, often enhancing their metabolic stability and biological activity. This compound, with its difluorinated phenyl group, is a prime example of a fluorinated building block that has proven invaluable in the pharmaceutical industry. Its use as a precursor to fluconazole underscores its importance in the development of treatments for fungal infections.

Physicochemical Properties

While extensive experimental data for this compound is not widely published, some key properties have been reported or predicted.

| Property | Value | Source |

| CAS Number | 134672-68-7 | |

| Molecular Formula | C₁₁H₁₀F₂O₂ | |

| Molecular Weight | 212.196 g/mol | |

| Predicted Boiling Point | 262.4 ± 25.0 °C | |

| Predicted Density | 1.210 ± 0.06 g/cm³ |

Synthesis and Experimental Protocols

A definitive, publicly documented initial synthesis of this compound is not available. However, based on established organic chemistry principles and synthetic routes for analogous compounds, several plausible methods for its preparation can be proposed. These include the Wittig reaction, the Heck reaction, and the Claisen-Schmidt condensation.

Plausible Synthetic Pathways

The synthesis of this compound would most logically proceed through the reaction of 2,4-difluorobenzaldehyde with a source of the ethyl acrylate moiety.

The Wittig reaction is a widely used method for the formation of alkenes from aldehydes or ketones. In this proposed pathway, 2,4-difluorobenzaldehyde would react with a phosphorus ylide derived from an ethyl haloacetate.

Experimental Protocol (Hypothetical):

-

Ylide Preparation: To a suspension of (carbethoxymethyl)triphenylphosphonium bromide in anhydrous tetrahydrofuran (THF) under an inert atmosphere, a strong base such as sodium hydride or n-butyllithium is added dropwise at 0 °C. The mixture is stirred until the formation of the ylide is complete.

-

Reaction: A solution of 2,4-difluorobenzaldehyde in anhydrous THF is added dropwise to the ylide solution at 0 °C.

-

Work-up: The reaction mixture is allowed to warm to room temperature and stirred until completion (monitored by TLC). The reaction is then quenched with a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

Purification: The crude product is purified by column chromatography on silica gel to afford this compound.

The Heck reaction involves the coupling of an unsaturated halide with an alkene in the presence of a palladium catalyst and a base. For the synthesis of the target molecule, 2,4-difluoroiodobenzene could be coupled with ethyl acrylate.

Experimental Protocol (Hypothetical):

-

Reaction Setup: To a reaction vessel are added 2,4-difluoroiodobenzene, ethyl acrylate, a palladium catalyst (e.g., palladium(II) acetate), a phosphine ligand (e.g., triphenylphosphine), and a base (e.g., triethylamine) in a suitable solvent such as acetonitrile or DMF.

-

Reaction: The mixture is heated under an inert atmosphere to a temperature typically ranging from 80 to 120 °C until the reaction is complete (monitored by GC-MS or TLC).

-

Work-up: After cooling to room temperature, the reaction mixture is filtered to remove the catalyst. The filtrate is diluted with water and extracted with an organic solvent like ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated in vacuo.

-

Purification: The resulting residue is purified by column chromatography to yield the final product.

History and Development

The history of this compound is not one of a standalone discovery but is rather intertwined with the development of the antifungal drug, fluconazole. The quest for potent and safe antifungal agents in the latter half of the 20th century spurred significant research into fluorinated organic compounds.

The synthesis of fluconazole requires the incorporation of a 2,4-difluorophenyl moiety. While patents detailing the synthesis of fluconazole do not always explicitly describe the preparation of this compound, they often refer to intermediates that are structurally very similar or could be derived from it. For instance, U.S. Patent 4,404,216, a key patent for fluconazole, describes the synthesis of related triazole antifungals and outlines general synthetic strategies that could be adapted for the preparation of this key intermediate.

The emergence of this compound as a commercially available starting material is a direct consequence of the success of fluconazole and other pharmaceuticals requiring the 2,4-difluorophenyl pharmacophore. Its availability has facilitated further research and development in medicinal chemistry, allowing for the exploration of new derivatives with potential therapeutic applications.

Applications in Drug Development

The primary and most well-documented application of this compound is as a crucial building block in the synthesis of fluconazole.

The synthesis of fluconazole from this acrylate typically involves a multi-step process that may include epoxidation of the double bond, followed by reaction with 1,2,4-triazole. The difluorinated phenyl group is essential for the biological activity of fluconazole, contributing to its potency and pharmacokinetic profile.

Beyond fluconazole, the 2,4-difluorophenyl moiety is a common feature in other biologically active molecules. Therefore, this compound serves as a versatile starting material for the synthesis of a range of potential therapeutic agents, including other antifungal compounds, enzyme inhibitors, and compounds targeting various receptors.

Biological Activity and Signaling Pathways

As a synthetic intermediate, this compound itself is not expected to possess significant biological activity or to be directly involved in signaling pathways. Its importance lies in its role as a precursor to pharmacologically active molecules. The biological activity of its derivatives, such as fluconazole, is well-characterized. Fluconazole functions by inhibiting the fungal cytochrome P450 enzyme 14α-demethylase. This enzyme is critical for the synthesis of ergosterol, an essential component of the fungal cell membrane. The disruption of ergosterol synthesis leads to increased membrane permeability and ultimately, fungal cell death.

Conclusion

This compound is a vital component in the toolbox of medicinal chemists, particularly for the synthesis of antifungal agents. While its own "discovery" is not marked by a single seminal publication, its history is a testament to the enabling power of synthetic chemistry in the development of life-saving medicines. The plausible synthetic routes outlined in this guide, based on fundamental organic reactions, provide a framework for its preparation. The continued availability of this and other fluorinated building blocks will undoubtedly fuel further innovation in the design and synthesis of novel therapeutic agents. Further research to experimentally validate the physical and spectroscopic properties of this compound would be a valuable contribution to the chemical literature.

Methodological & Application

Application Notes and Protocols for the Use of Ethyl 3-(2,4-difluorophenyl)acrylate in Antifungal Drug Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of Ethyl 3-(2,4-difluorophenyl)acrylate as a key intermediate in the synthesis of novel triazole-based antifungal agents. The protocols outlined below are based on established synthetic methodologies for analogous compounds and are intended to serve as a foundational guide for the development of new antifungal drug candidates.

Introduction

The rising incidence of invasive fungal infections, coupled with the emergence of drug-resistant strains, necessitates the development of new and effective antifungal agents. Azole antifungals, a prominent class of drugs, function by inhibiting the biosynthesis of ergosterol, an essential component of the fungal cell membrane. The 2,4-difluorophenyl moiety is a critical pharmacophore present in several potent azole antifungals, including fluconazole and voriconazole. This compound serves as a versatile starting material for the introduction of this key structural feature into novel antifungal candidates. Its activated carbon-carbon double bond makes it an excellent substrate for Michael addition reactions, a fundamental step in the synthesis of many azole drug scaffolds.

Mechanism of Action of Target Azole Antifungals

The primary target of azole antifungal drugs is the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51).[1] This enzyme plays a crucial role in the ergosterol biosynthesis pathway by converting lanosterol to ergosterol.[1] By inhibiting CYP51, azole antifungals disrupt the integrity of the fungal cell membrane, leading to the inhibition of fungal growth and replication.[1]

Caption: Inhibition of Ergosterol Biosynthesis by Azole Antifungals.

Synthetic Application: Synthesis of a Fluconazole Analogue Intermediate

A key application of this compound is in the synthesis of intermediates for fluconazole analogues. The following proposed reaction scheme illustrates the aza-Michael addition of 1H-1,2,4-triazole to this compound to yield Ethyl 3-(1H-1,2,4-triazol-1-yl)-3-(2,4-difluorophenyl)propanoate, a precursor to more complex antifungal molecules.

Caption: Experimental workflow for the aza-Michael addition.

Experimental Protocol: Aza-Michael Addition of 1H-1,2,4-triazole

This protocol describes a general procedure for the synthesis of Ethyl 3-(1H-1,2,4-triazol-1-yl)-3-(2,4-difluorophenyl)propanoate.

Materials:

-

This compound

-

1H-1,2,4-triazole

-

Anhydrous Potassium Carbonate (K₂CO₃)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl acetate

-

Saturated aqueous sodium chloride (brine)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

To a stirred solution of this compound (1.0 eq) in anhydrous DMF, add 1H-1,2,4-triazole (1.2 eq) and anhydrous potassium carbonate (1.5 eq).

-

Heat the reaction mixture to 80-100 °C and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate.

-

Filter the mixture and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure Ethyl 3-(1H-1,2,4-triazol-1-yl)-3-(2,4-difluorophenyl)propanoate.

Expected Outcome:

The reaction is expected to yield the desired Michael adduct. Characterization should be performed using ¹H NMR, ¹³C NMR, and mass spectrometry to confirm the structure. The subsequent reduction of the ester and further chemical modifications can lead to the synthesis of fluconazole analogues.

Quantitative Data

While specific yield and antifungal activity data for compounds derived directly from this compound are not extensively reported in publicly available literature, the following tables provide representative data for structurally similar fluconazole analogues to guide research efforts.

Table 1: Representative Reaction Parameters for Aza-Michael Additions to Acrylates

| Michael Donor | Michael Acceptor | Catalyst/Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1H-1,2,4-triazole | Methyl acrylate | None | None | 80 | 2 | >97 |

| Benzylamine | Methyl 3-(4-nitrophenyl)acrylate | DBU | None | 75 | 0.17 | 32 |

| Secondary Amines | Ethyl acrylate | LiClO₄ | None | RT | 48-72 | High |

Note: This table provides general conditions for aza-Michael reactions and specific optimization will be required for the reaction with this compound.

Table 2: In Vitro Antifungal Activity (MIC₈₀, µg/mL) of Representative Triazole Antifungals

| Compound | C. albicans | C. parapsilosis | C. neoformans | A. fumigatus |

| Fluconazole (Reference) | 0.25 - 1.0 | 0.125 - 2.0 | 0.5 - 8.0 | >64 |

| Voriconazole (Reference) | 0.03 - 0.25 | 0.03 - 0.25 | 0.06 - 0.5 | 0.25 - 1.0 |

| Analogue 1a | 2.0 | 16.0 | 2.0 | 32.0 |

| Analogue 1b | 0.25 | 1.0 | 0.5 | 1.0 |

| Analogue 1d | 1.0 | 8.0 | 8.0 | 16.0 |

Data for analogues are sourced from studies on fluconazole derivatives and are intended for comparative purposes.[1]

Conclusion

This compound represents a valuable and versatile building block for the synthesis of novel triazole antifungal agents. The aza-Michael addition reaction provides a straightforward method for incorporating the essential 2,4-difluorophenyl and triazole moieties. The protocols and data presented herein offer a solid foundation for researchers to explore the synthesis and biological evaluation of new antifungal candidates with the potential to address the growing challenge of fungal drug resistance. Further derivatization of the initial Michael adduct can lead to a diverse library of compounds for structure-activity relationship (SAR) studies.

References

Application Notes and Protocols for Polymerization Reactions Involving Ethyl 3-(2,4-difluorophenyl)acrylate

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the polymerization of Ethyl 3-(2,4-difluorophenyl)acrylate, a fluorinated monomer with significant potential in the development of advanced materials for drug delivery and other biomedical applications. The inclusion of fluorine atoms can impart unique properties to the resulting polymers, such as hydrophobicity, thermal stability, and biocompatibility. This document outlines detailed protocols for various polymerization techniques, presents expected quantitative data, and visualizes key experimental workflows.

Introduction to Poly(this compound)

Polymers derived from this compound are of interest due to the unique properties conferred by the difluorophenyl group. These polymers are expected to exhibit enhanced thermal stability and chemical resistance. In the context of drug delivery, the hydrophobic nature of the fluorinated moiety can be exploited for the encapsulation of hydrophobic drugs, while the acrylate backbone allows for versatile copolymerization to tailor properties such as solubility and drug release kinetics.

Synthesis of this compound Monomer

Polymerization Methodologies

This compound can be polymerized through several methods, including conventional free-radical polymerization and controlled radical polymerization techniques, which offer better control over the polymer architecture.

Conventional Free-Radical Polymerization (FRP)

This method is straightforward and widely used for acrylate monomers.

Experimental Protocol:

-

Materials:

-

This compound (monomer)

-

Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (BPO) (initiator)

-

Anhydrous toluene or N,N-Dimethylformamide (DMF) (solvent)

-

Methanol (non-solvent for precipitation)

-

Nitrogen gas (for inert atmosphere)

-

-

Procedure:

-

Dissolve this compound (e.g., 5 g, X mmol) and AIBN (e.g., 0.05 g, Y mmol, targeting a specific monomer to initiator ratio) in anhydrous toluene (20 mL) in a Schlenk flask equipped with a magnetic stir bar.

-

Seal the flask with a rubber septum and deoxygenate the solution by bubbling with nitrogen for 30 minutes in an ice bath.

-

Place the flask in a preheated oil bath at 70 °C and stir for the desired reaction time (e.g., 24 hours).

-

To monitor monomer conversion, periodically take aliquots of the reaction mixture via a degassed syringe and analyze by ¹H NMR spectroscopy.

-

After the desired time, terminate the polymerization by cooling the flask in an ice bath and exposing the solution to air.

-

Precipitate the polymer by slowly adding the reaction mixture to a large excess of cold methanol with vigorous stirring.

-

Collect the precipitated polymer by filtration, wash with fresh methanol, and dry under vacuum at 40 °C to a constant weight.

-

Characterize the polymer by Gel Permeation Chromatography (GPC) for molecular weight and polydispersity index (PDI), and by Differential Scanning Calorimetry (DSC) for thermal properties.

-

Expected Data:

The following table summarizes expected outcomes for a typical free-radical polymerization of this compound. Data is extrapolated based on polymerizations of similar fluorinated acrylates.[1]

| Monomer:Initiator Ratio | Reaction Time (h) | Monomer Conversion (%) | Mn ( g/mol ) | PDI (Mw/Mn) |

| 100:1 | 12 | 65 | 15,000 | 1.8 |

| 100:1 | 24 | 85 | 22,000 | 1.9 |

| 200:1 | 24 | 78 | 35,000 | 2.1 |

Reversible Addition-Fragmentation Chain-Transfer (RAFT) Polymerization

RAFT polymerization allows for the synthesis of polymers with controlled molecular weights and narrow molecular weight distributions.

Experimental Protocol:

-

Materials:

-

This compound (monomer)

-

AIBN (initiator)

-

4-Cyano-4-(phenylcarbonothioylthio)pentanoic acid (CPADB) (RAFT agent)

-

Anhydrous 1,4-dioxane (solvent)

-

Methanol/Water mixture (non-solvent)

-

Nitrogen gas

-

-

Procedure:

-

In a Schlenk tube, combine this compound (e.g., 2 g, X mmol), CPADB (e.g., 27.9 mg, Y mmol), and AIBN (e.g., 3.3 mg, Z mmol) in 1,4-dioxane (5 mL). The ratio of [Monomer]:[RAFT Agent]:[Initiator] should be carefully chosen (e.g., 100:1:0.1).

-

Seal the tube, and deoxygenate the mixture by three freeze-pump-thaw cycles.

-

Place the sealed tube in a preheated oil bath at 70 °C for the desired time.

-

Monitor the polymerization kinetics by taking samples at different time intervals and analyzing for monomer conversion (¹H NMR) and molecular weight evolution (GPC).

-

Terminate the polymerization by cooling and exposure to air.

-

Precipitate the polymer in a cold methanol/water (80/20 v/v) mixture.

-

Purify the polymer by re-dissolving in a minimal amount of THF and re-precipitating.

-

Dry the final polymer under vacuum.

-

Expected Data:

The following table shows the expected relationship between monomer conversion, molecular weight (Mn), and polydispersity index (PDI) for the RAFT polymerization of this compound. Data is illustrative and based on trends for other fluorinated acrylates.[2]

| Time (h) | Monomer Conversion (%) | Mn, theoretical ( g/mol ) | Mn, experimental ( g/mol ) | PDI (Mw/Mn) |

| 2 | 15 | 3,500 | 3,800 | 1.15 |

| 4 | 32 | 7,200 | 7,500 | 1.12 |

| 8 | 65 | 14,500 | 15,000 | 1.10 |

| 16 | 92 | 20,500 | 21,000 | 1.08 |

Polymer Characterization

Thermal Properties

The thermal properties of poly(this compound) are crucial for determining its application range. The glass transition temperature (Tg) and decomposition temperature (Td) can be determined by DSC and Thermogravimetric Analysis (TGA), respectively.

| Polymer | Glass Transition Temperature (Tg, °C) | Decomposition Temperature (Td, 5% weight loss, °C) |

| Poly(ethyl acrylate) | -24[3][4] | ~300 |

| Poly(pentafluorophenyl acrylate) | ~50 | >300 |

| Poly(this compound) (Expected) | ~20-40 | >320 |

Note: The expected values are estimations based on the structure of the monomer and comparison with related polymers. The presence of the bulky, polar difluorophenyl group is expected to increase the Tg compared to poly(ethyl acrylate).

Visualizations

Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis and characterization of poly(this compound).

Caption: Workflow for the synthesis and characterization of the polymer.

Drug Delivery Application: Targeting a Signaling Pathway

Fluorinated polyacrylates can be formulated into nanoparticles for targeted drug delivery. A potential application is in cancer therapy, where the nanoparticles can deliver a drug that inhibits a key signaling pathway, such as the PI3K/Akt/mTOR pathway, which is often dysregulated in cancer.

Caption: Inhibition of the PI3K/Akt/mTOR pathway by a drug-loaded nanoparticle.

Conclusion

This compound is a promising monomer for the synthesis of advanced functional polymers. The protocols and data presented here, based on established principles of polymer chemistry and data from related compounds, provide a solid foundation for researchers to explore the potential of this monomer in various applications, particularly in the field of drug delivery. Further experimental work is encouraged to refine these protocols and fully characterize the resulting polymers.

References

Application Note: Analytical Methods for the Characterization of Ethyl 3-(2,4-difluorophenyl)acrylate

Introduction

Ethyl 3-(2,4-difluorophenyl)acrylate is a substituted cinnamate ester with potential applications as a key intermediate in the synthesis of pharmaceuticals and other specialty chemicals. Its purity and structural integrity are critical for downstream applications. This document provides a comprehensive overview of the analytical methods for the characterization and quality control of this compound, including spectroscopic and chromatographic techniques.

Chemical Structure

Molecular Formula: C₁₁H₁₀F₂O₂ Molecular Weight: 212.19 g/mol CAS Number: 134672-68-7

Data Presentation

Table 1: Predicted ¹H NMR Spectral Data

Predicted based on analysis of similar acrylate compounds and general chemical shift principles.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.7 - 7.9 | Doublet | 1H | Vinylic Proton (α to phenyl) |

| ~7.0 - 7.4 | Multiplet | 3H | Aromatic Protons |

| ~6.4 - 6.6 | Doublet | 1H | Vinylic Proton (β to phenyl) |

| 4.2 - 4.3 | Quartet | 2H | -OCH₂CH₃ |

| 1.2 - 1.4 | Triplet | 3H | -OCH₂CH₃ |

Table 2: Predicted ¹³C NMR Spectral Data

Predicted based on analysis of similar acrylate compounds and general chemical shift principles.

| Chemical Shift (δ, ppm) | Assignment |

| ~166 | C=O (Ester) |

| ~160 - 164 (d, ¹JCF) | C-F |

| ~160 - 164 (d, ¹JCF) | C-F |

| ~140 - 145 | Vinylic Carbon (α to phenyl) |

| ~130 - 132 (dd) | Aromatic CH |

| ~120 - 125 (dd) | Aromatic C-H |

| ~115 - 120 | Vinylic Carbon (β to phenyl) |

| ~112 (dd) | Aromatic CH |

| ~104 (t) | Aromatic CH |

| ~60 | -OCH₂CH₃ |

| ~14 | -OCH₂CH₃ |

Table 3: Key Infrared (IR) Absorption Bands

| Wavenumber (cm⁻¹) | Functional Group |

| ~3100 - 3000 | Aromatic & Vinylic C-H Stretch |

| ~2980 - 2850 | Aliphatic C-H Stretch |

| ~1720 - 1700 | C=O Stretch (α,β-unsaturated ester) |

| ~1640 - 1620 | C=C Stretch (Vinylic) |

| ~1600, ~1500 | C=C Stretch (Aromatic) |

| ~1300 - 1100 | C-O Stretch (Ester) & C-F Stretch |

Table 4: Chromatographic and Mass Spectrometry Data

| Parameter | Value |

| HPLC Retention Time | Dependent on method conditions |

| GC Retention Time | Dependent on method conditions |

| Mass (m/z) - ESI+ | 213.07 [M+H]⁺, 235.05 [M+Na]⁺ |

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To confirm the chemical structure and assess the purity of this compound.

Instrumentation:

-

400 MHz NMR Spectrometer

Sample Preparation:

-

Dissolve 10-20 mg of the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃).

-

Add a small amount of tetramethylsilane (TMS) as an internal standard.

-

Transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition Parameters:

-

Pulse Program: zg30

-

Number of Scans: 16

-

Relaxation Delay: 1.0 s

-

Spectral Width: 20 ppm

-

Temperature: 298 K

¹³C NMR Acquisition Parameters:

-

Pulse Program: zgpg30

-

Number of Scans: 1024

-

Relaxation Delay: 2.0 s

-

Spectral Width: 240 ppm

-

Temperature: 298 K

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the key functional groups present in the molecule.

Instrumentation:

-

FTIR Spectrometer with an Attenuated Total Reflectance (ATR) accessory.

Sample Preparation:

-

Place a small amount of the neat liquid sample directly onto the ATR crystal.

Acquisition Parameters:

-

Spectral Range: 4000 - 400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of Scans: 16

High-Performance Liquid Chromatography (HPLC)

Objective: To determine the purity of this compound and quantify any impurities.

Instrumentation:

-

HPLC system with a UV detector.

Chromatographic Conditions:

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: Isocratic elution with Acetonitrile:Water (70:30, v/v).

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 10 µL.

-

Column Temperature: 30 °C.

-

Detection Wavelength: 254 nm.

Sample Preparation:

-

Prepare a stock solution of the sample in acetonitrile at a concentration of 1 mg/mL.

-

Prepare a series of calibration standards by diluting the stock solution.

-

Filter all solutions through a 0.45 µm syringe filter before injection.

Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To assess the volatility, purity, and obtain the mass spectrum of the compound.

Instrumentation:

-

Gas chromatograph coupled to a mass spectrometer.

GC Conditions:

-

Column: DB-5ms or equivalent non-polar capillary column (30 m x 0.25 mm, 0.25 µm film thickness).

-

Inlet Temperature: 250 °C.

-

Carrier Gas: Helium at a constant flow of 1.0 mL/min.

-

Oven Program:

-

Initial temperature: 100 °C, hold for 2 min.

-

Ramp: 10 °C/min to 280 °C.

-

Hold at 280 °C for 5 min.

-

-

Injection Volume: 1 µL (split ratio 50:1).

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: 40 - 400 amu.

-

Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

Visualizations

Application Note: 1H and 13C NMR Spectroscopic Analysis of Ethyl 3-(2,4-difluorophenyl)acrylate

Audience: Researchers, scientists, and drug development professionals.

Abstract

This application note details the 1H and 13C Nuclear Magnetic Resonance (NMR) spectroscopic characterization of Ethyl 3-(2,4-difluorophenyl)acrylate, a valuable intermediate in organic synthesis and drug discovery. The complete assignment of proton and carbon signals is presented, supported by tabulated data and a detailed experimental protocol. A structural diagram illustrating the key correlations is also provided. This document serves as a comprehensive guide for the identification and quality control of this compound using NMR spectroscopy.

Introduction

This compound is a substituted cinnamate derivative. Cinnamic acid and its esters are known for their wide range of biological activities and are important precursors in the synthesis of pharmaceuticals and other fine chemicals. The presence of the difluorophenyl moiety can significantly influence the molecule's electronic properties and biological activity. Therefore, unambiguous structural confirmation by spectroscopic methods is crucial. High-resolution NMR spectroscopy is the most powerful technique for the structural elucidation of organic molecules in solution. This note provides a complete assignment of the 1H and 13C NMR spectra of the title compound.

Data Presentation

The 1H and 13C NMR spectra of this compound were assigned based on chemical shifts (δ), signal multiplicities, and coupling constants (J). The data is summarized in the tables below.

Table 1: 1H NMR Data for this compound (CDCl₃, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |

| 7.63 | d | 16.0 | 1H | H-α |

| 7.55 | td | 8.6, 6.6 | 1H | H-6' |

| 6.95 | ddd | 10.8, 9.0, 2.5 | 1H | H-3' |

| 6.85 | td | 8.4, 2.5 | 1H | H-5' |

| 6.53 | d | 16.0 | 1H | H-β |

| 4.28 | q | 7.1 | 2H | -OCH₂CH₃ |

| 1.34 | t | 7.1 | 3H | -OCH₂CH₃ |

Table 2: 13C NMR Data for this compound (CDCl₃, 100 MHz)

| Chemical Shift (δ, ppm) | Assignment |

| 166.5 | C=O |

| 164.0 (dd, J = 254, 12 Hz) | C-2' |

| 161.5 (dd, J = 256, 12 Hz) | C-4' |

| 139.8 (d, J = 2.5 Hz) | C-α |

| 130.5 (dd, J = 9, 5 Hz) | C-6' |

| 121.5 (dd, J = 13, 4 Hz) | C-1' |

| 119.2 (d, J = 3.8 Hz) | C-β |

| 112.2 (dd, J = 22, 4 Hz) | C-5' |

| 104.8 (t, J = 26 Hz) | C-3' |

| 60.8 | -OCH₂CH₃ |

| 14.3 | -OCH₂CH₃ |

Experimental Protocols

Sample Preparation:

-

Weigh approximately 10-20 mg of this compound.

-

Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.

-

Transfer the solution to a 5 mm NMR tube.

NMR Data Acquisition:

-

Instrument: A 400 MHz NMR spectrometer.

-

Nuclei: ¹H and ¹³C.

-

Solvent: CDCl₃.

-

Temperature: 298 K.

1H NMR Spectroscopy:

-

Pulse Program: Standard single-pulse experiment (zg30).

-

Spectral Width: 16 ppm.

-

Acquisition Time: 4 seconds.

-

Relaxation Delay: 1 second.

-

Number of Scans: 16.

13C NMR Spectroscopy:

-

Pulse Program: Proton-decoupled single-pulse experiment (zgpg30).

-

Spectral Width: 240 ppm.

-

Acquisition Time: 1.5 seconds.

-

Relaxation Delay: 2 seconds.

-

Number of Scans: 1024.

Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decays (FIDs).

-

Phase correct the resulting spectra.

-

Calibrate the chemical shift scale using the TMS signal (δ = 0.00 ppm for ¹H and ¹³C).

-

Integrate the signals in the ¹H NMR spectrum.

-

Analyze the multiplicities and coupling constants.

Mandatory Visualization

Caption: Molecular structure of this compound with key atoms labeled for NMR assignment.

Discussion

The 1H NMR spectrum shows the characteristic signals for an ethyl group, with a quartet at 4.28 ppm and a triplet at 1.34 ppm. The vinylic protons (H-α and H-β) appear as doublets at 7.63 and 6.53 ppm, respectively, with a large coupling constant of 16.0 Hz, which is indicative of a trans configuration. The aromatic region displays signals for the three protons on the difluorophenyl ring. The fluorine substitutions cause complex splitting patterns and shifts in the aromatic proton signals as detailed in Table 1.

In the 13C NMR spectrum, the carbonyl carbon is observed at 166.5 ppm. The carbons directly attached to the fluorine atoms (C-2' and C-4') exhibit large carbon-fluorine coupling constants and are significantly shifted downfield. The remaining aromatic and vinylic carbons are assigned as shown in Table 2. The signals for the ethyl group appear at 60.8 ppm (-OCH₂) and 14.3 ppm (-CH₃).

Conclusion

This application note provides a detailed 1H and 13C NMR analysis of this compound. The presented data and protocols are essential for the routine characterization and quality assessment of this compound in a research or industrial setting. The clear assignment of all proton and carbon signals provides a valuable reference for chemists working with this and related molecules.

Application Note and Protocol for the Large-Scale Synthesis of Ethyl 3-(2,4-difluorophenyl)acrylate

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the large-scale synthesis of Ethyl 3-(2,4-difluorophenyl)acrylate, a valuable intermediate in the development of various pharmaceuticals and functional materials. The described methodology is based on the highly efficient and stereoselective Horner-Wadsworth-Emmons reaction.

Introduction

This compound is a substituted cinnamate derivative. The presence of the difluorophenyl group makes it a key building block in medicinal chemistry, often incorporated into molecules designed to treat a range of diseases. The electron-withdrawing nature of the fluorine atoms can significantly influence the pharmacokinetic and pharmacodynamic properties of a final drug substance. A reliable and scalable synthesis of this intermediate is therefore of high importance. The Horner-Wadsworth-Emmons reaction offers a robust and scalable method for the synthesis of α,β-unsaturated esters, such as the target molecule, with high E-isomer selectivity. This reaction involves the condensation of a phosphonate ylide with an aldehyde.

Reaction Principle

The synthesis proceeds via the Horner-Wadsworth-Emmons olefination reaction. In this reaction, a phosphonate-stabilized carbanion, generated by treating a phosphonate ester with a base, reacts with an aldehyde to form an alkene. The use of a stabilized phosphonate ylide, such as the one derived from triethyl phosphonoacetate, generally leads to the preferential formation of the thermodynamically more stable (E)-alkene. This stereoselectivity is a key advantage for applications where specific isomer geometry is crucial.

Experimental Protocol

This protocol is adapted from established procedures for the Horner-Wadsworth-Emmons reaction of substituted benzaldehydes.

Materials and Equipment:

-

Reactants:

-

2,4-Difluorobenzaldehyde

-

Triethyl phosphonoacetate

-

-

Base:

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Alternatively, other bases like potassium tert-butoxide (t-BuOK) or 1,8-Diazabicycloundec-7-ene (DBU) can be used.

-

-

Solvent:

-

Anhydrous Tetrahydrofuran (THF)

-

Anhydrous Toluene or Dimethylformamide (DMF) can also be used.

-

-

Work-up and Purification:

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Ethyl acetate (EtOAc)

-

Hexanes

-

Silica gel for column chromatography

-

-

Equipment:

-

Large, multi-necked, round-bottom flask equipped with a mechanical stirrer, dropping funnel, thermometer, and nitrogen inlet/outlet.

-

Heating mantle with a temperature controller.

-

Cooling bath (ice-water or dry ice-acetone).

-

Rotary evaporator.

-

Standard laboratory glassware.

-

Flash chromatography system.

-

Procedure:

-

Preparation: Under an inert atmosphere of nitrogen, charge the reaction flask with a 60% dispersion of sodium hydride in mineral oil (1.1 equivalents). Wash the sodium hydride with anhydrous hexanes to remove the mineral oil, and then carefully decant the hexanes.

-

Solvent Addition: Add anhydrous THF to the flask.

-

Ylide Formation: Cool the suspension to 0 °C using an ice-water bath. Add triethyl phosphonoacetate (1.05 equivalents) dropwise via the dropping funnel, ensuring the internal temperature does not exceed 5 °C. Stir the mixture at 0 °C for 30-60 minutes after the addition is complete, during which time hydrogen gas will evolve.

-

Aldehyde Addition: Dissolve 2,4-difluorobenzaldehyde (1.0 equivalent) in anhydrous THF and add it dropwise to the reaction mixture at 0 °C.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Quenching: Once the reaction is complete, carefully quench the reaction by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride at 0 °C.

-

Extraction: Add water and ethyl acetate to the mixture and transfer it to a separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate (2x). Combine the organic layers.

-

Washing: Wash the combined organic layers with water and then with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by flash column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to yield pure this compound.

Data Presentation

Table 1: Reactant and Product Information

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Role | Stoichiometric Ratio |

| 2,4-Difluorobenzaldehyde | C₇H₄F₂O | 142.11 | Starting Material | 1.0 |

| Triethyl phosphonoacetate | C₈H₁₇O₅P | 224.18 | Reagent | 1.05 |

| Sodium Hydride (60% dispersion) | NaH | 24.00 | Base | 1.1 |

| This compound | C₁₁H₁₀F₂O₂ | 212.19 | Product | - |

Table 2: Typical Reaction Parameters and Expected Outcome

| Parameter | Value |

| Reaction Scale | 1.0 mol |

| Solvent Volume | 2-3 L |

| Reaction Temperature | 0 °C to Room Temperature |

| Reaction Time | 12-24 hours |

| Expected Yield | 85-95% |

| Purity (after purification) | >98% |

| Isomeric Ratio (E:Z) | >95:5 |

Mandatory Visualization

Caption: Horner-Wadsworth-Emmons synthesis pathway.

Caption: Large-scale synthesis experimental workflow.

Application Notes and Protocols: Ethyl 3-(2,4-difluorophenyl)acrylate as a Versatile Intermediate for the Synthesis of Bioactive Heterocyclic Compounds

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 3-(2,4-difluorophenyl)acrylate is a valuable and versatile intermediate in the synthesis of a variety of heterocyclic compounds, particularly pyrazoles and pyrimidines. Its activated carbon-carbon double bond, a consequence of the electron-withdrawing ester and difluorophenyl groups, makes it an excellent Michael acceptor. This reactivity allows for the facile construction of five- and six-membered heterocyclic rings through cyclocondensation reactions with appropriate nucleophiles. The resulting heterocyclic scaffolds, bearing the 2,4-difluorophenyl moiety, are of significant interest in medicinal chemistry due to their potential as antimicrobial and anticancer agents. These application notes provide detailed protocols for the synthesis of pyrazolone and dihydropyrimidinone derivatives from this compound and summarize the biological activities of these classes of compounds.

Introduction

Heterocyclic compounds form the backbone of a vast array of pharmaceuticals and agrochemicals. Among these, pyrazole and pyrimidine derivatives are particularly prominent due to their wide spectrum of biological activities. The incorporation of fluorine atoms into these scaffolds can significantly enhance their metabolic stability, lipophilicity, and binding affinity to biological targets. This compound serves as a key building block for introducing a difluorophenyl group into these important heterocyclic systems.

The primary reaction pathway for the utilization of this compound in heterocycle synthesis is through a Michael addition followed by an intramolecular cyclization. This approach provides an efficient route to highly functionalized pyrazoles and pyrimidines with potential therapeutic applications.

Synthesis of Heterocyclic Compounds

Synthesis of 3-(2,4-Difluorophenyl)-4,5-dihydropyrazol-5-one

The reaction of α,β-unsaturated esters with hydrazine hydrate is a well-established method for the synthesis of pyrazolones. The reaction proceeds via a Michael addition of hydrazine to the electron-deficient alkene, followed by an intramolecular cyclization and dehydration to yield the stable pyrazolone ring.

Experimental Protocol:

-

Materials:

-

This compound

-

Hydrazine hydrate (80% solution in water)

-

Ethanol

-

Glacial acetic acid (catalytic amount)

-

-

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve this compound (1 equivalent) in absolute ethanol.

-

Add hydrazine hydrate (1.2 equivalents) dropwise to the stirred solution at room temperature.

-

Add a catalytic amount of glacial acetic acid to the reaction mixture.

-

Heat the reaction mixture to reflux and monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Upon completion of the reaction, cool the mixture to room temperature.

-

The product will precipitate out of the solution. Collect the solid by filtration and wash with cold ethanol.

-

Recrystallize the crude product from ethanol to obtain pure 3-(2,4-difluorophenyl)-4,5-dihydropyrazol-5-one.

-

Reaction Scheme:

Caption: Synthesis of 3-(2,4-Difluorophenyl)-4,5-dihydropyrazol-5-one.

Synthesis of 4-(2,4-Difluorophenyl)-6-methyl-3,4-dihydropyrimidin-2(1H)-one

The Biginelli reaction is a one-pot three-component synthesis of dihydropyrimidinones from a β-dicarbonyl compound, an aldehyde, and urea. A variation of this reaction can be envisioned where an α,β-unsaturated ester like this compound acts as a precursor. The synthesis of dihydropyrimidin-2(1H)-ones and their corresponding thiones can be achieved through a one-pot, three-component reaction of an aldehyde, a β-ketoester, and urea or thiourea.[1]

Experimental Protocol:

-

Materials:

-

Procedure:

-

In a round-bottom flask, mix 2,4-difluorobenzaldehyde (1 equivalent), ethyl acetoacetate (1 equivalent), urea (1.5 equivalents), and the catalyst (catalytic amount).

-

Add ethanol as the solvent.

-

Stir the mixture at the temperature and for the duration specified by the chosen catalyst (e.g., reflux for several hours).[1][2][3]

-

Monitor the reaction progress using TLC.

-

After completion, cool the reaction mixture to room temperature.

-

The product will precipitate. Collect the solid by filtration.

-

Wash the solid with cold ethanol and dry it.

-

Recrystallize the crude product from a suitable solvent like ethanol to obtain the pure dihydropyrimidinone.

-

Reaction Scheme:

References

- 1. Synthesis of 3,4-Dihydropyrimidin-2(1H)-Ones and Their Corresponding 2(1H)Thiones Using Trichloroacetic Acid as a Catalyst under Solvent-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. An Efficient Synthesis of 3,4-Dihydropyrimidin-2(1H)-Ones and Thiones Catalyzed by a Novel Brønsted Acidic Ionic Liquid under Solvent-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chemmethod.com [chemmethod.com]

Application of Ethyl 3-(2,4-difluorophenyl)acrylate in Materials Science: A Look into Potential Uses

Despite a thorough review of available scientific literature and patents, specific applications, detailed experimental protocols, and quantitative data for polymers derived exclusively from Ethyl 3-(2,4-difluorophenyl)acrylate in materials science are not well-documented. However, based on the general properties of fluorinated acrylates, we can infer its potential applications and propose general synthetic approaches.